2-Hydrazinyl-5-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyridine
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Description
“2-Hydrazinyl-5-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyridine” is a pyridine compound . Pyridine is a privileged nucleus among heterocycles; its compounds have been noted for their therapeutic properties, such as antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anti-Alzheimer’s, anti-ulcer or antidiabetic .
Molecular Structure Analysis
The molecular structure of pyridine compounds is determined by the presence of the pyridine nucleus, along with one or more heterocycles, and a simple hydrocarbon linker or organic groups grafted onto it . This gives the key molecule a certain geometry, which determines an interaction with a specific protein, and defines the antimicrobial and antiviral selectivity for the target molecule .Chemical Reactions Analysis
The chemical reactions involving pyridine compounds can be complex and varied. For instance, the reaction of 5-aryl-3-(pyridin-2-yl)-1,2,4-triazine-5-carbonitriles and 2-amino-4-aryloxazoles in anhydrous medium was found to produce mixtures of previously described 4,5-diaryl-3-hydroxy-2,2′-bipyridine-6-carbonitriles and 4,5-diaryl-2,2′-bipyridine-6-carbonitriles .Mechanism of Action
Future Directions
The future directions for research on “2-Hydrazinyl-5-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyridine” and similar compounds could involve further exploration of their therapeutic properties, such as antimicrobial, antiviral, and antitumor activities . Additionally, more studies could be conducted to improve the synthesis process and understand the mechanism of action of these compounds.
properties
IUPAC Name |
[5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]hydrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6O/c13-17-10-2-1-9(7-15-10)12-16-11(18-19-12)8-3-5-14-6-4-8/h1-7H,13H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQDORFBOJWIHNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C2=NC(=NO2)C3=CC=NC=C3)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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